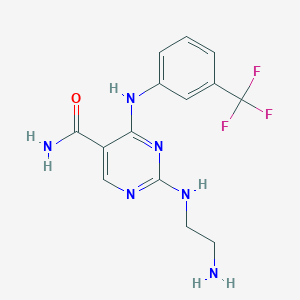
Syk Inhibitor II
Overview
Description
Spleen tyrosine kinase inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks spleen tyrosine kinase in an ATP-competitive manner. This compound is known for its high selectivity towards spleen tyrosine kinase, making it a valuable tool in scientific research and potential therapeutic applications .
Mechanism of Action
Target of Action
Syk Inhibitor II primarily targets the Spleen Tyrosine Kinase (Syk) . Syk is a cytosolic non-receptor protein tyrosine kinase mainly expressed in hematopoietic cells . It plays a critical role in the B-cell receptor signaling pathway and is a key component in signal transduction from other immune receptors like Fc receptors and adhesion receptors .
Mode of Action
This compound is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks Syk . It does this in an ATP-competitive manner . The SH2 domains of Syk bind to immunoreceptor tyrosine-based activation motifs (ITAMs), leading to Syk activation . Following receptor engagement such as antigen binding or sIgM ligation in B cells, tyrosine residues are phosphorylated by Lyn, another Src-family non-receptor PTK . The phosphorylation on the tyrosine residues in Syk creates binding sites for CBL, VAV1, and phospholipase C-gamma, the regulators of B-cell receptor (BCR) signaling pathways .
Biochemical Pathways
This compound affects the BCR signaling pathway and other immune receptor signaling pathways . Syk, along with other BCR signaling molecules, Bruton tyrosine kinase (BTK), PI3K delta (PI3Kδ), and tumor necrosis factor (TNF) superfamily receptors, is also found to be involved in signal transduction independent from the BCR . These lead to an increase in second messenger IP3 which stimulates calcium ion mobilization .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , suggesting it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of Syk by this compound has several molecular and cellular effects. It has been shown to prevent FcεRI-mediated 5-HT release in RBL-2H3 cells . In the context of hematological malignancies, Syk inhibitors have shown promising results in clinical trials against B-cell malignancies, mainly chronic lymphoid leukemia . In acute myeloid leukemia (AML), SYK serves as a relay to an oncogenic transcriptional regulatory network (TRN) linked to NPM1, HOXA9, and MEIS1 helping to suppress myeloid progenitor maturation and promote proliferation .
Action Environment
Environmental factors can influence the action of this compound. For instance, in the context of Plasmodium falciparum malaria, Syk inhibitors block events by interacting with the Syk protein’s catalytic site . In the presence of Syk inhibitors, a marked decrease of band 3 Tyr phosphorylation is observed according to the increase of the drug’s concentration . This suggests that the concentration of this compound and the presence of other molecules in the cellular environment can influence its efficacy.
Biochemical Analysis
Biochemical Properties
Syk Inhibitor II interacts with Syk, inhibiting its activity with an IC50 of 41 nM . It also inhibits the release of 5-HT from RBL cells, with an IC50 of 460 nM . It shows less potency against other kinases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce cell viability in neuroblastoma cell lines expressing Syk protein . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It selectively and reversibly blocks Syk in an ATP-competitive manner . This inhibition leads to a decrease in the phosphorylation of ERK1/2 and Akt, causing cell-cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to inhibit passive cutaneous anaphylaxis reactions in mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in the B-cell receptor signaling pathway and is also a key component in signal transduction from other immune receptors like Fc receptors and adhesion receptors .
Subcellular Localization
This compound acts on Syk, which is a cytosolic protein Therefore, it can be inferred that this compound functions within the cytoplasm of cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spleen tyrosine kinase inhibitor II involves the preparation of a pyrimidine-carboxamide core structure. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Carboxamide Formation: The introduction of the carboxamide group is achieved through amidation reactions.
Selective Inhibition: The final compound is designed to selectively inhibit spleen tyrosine kinase by binding to its ATP pocket.
Industrial Production Methods
Industrial production of spleen tyrosine kinase inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Spleen tyrosine kinase inhibitor II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Spleen tyrosine kinase inhibitor II has a wide range of scientific research applications:
Chemistry: Used as a tool to study kinase signaling pathways and enzyme inhibition.
Biology: Employed in cell signaling studies and to investigate the role of spleen tyrosine kinase in various cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases such as leukemia and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
Fostamatinib: Another spleen tyrosine kinase inhibitor with broader kinase selectivity.
Entospletinib: A selective spleen tyrosine kinase inhibitor with clinical applications in leukemia.
Cerdulatinib: A dual inhibitor targeting both spleen tyrosine kinase and Janus kinase
Uniqueness
Spleen tyrosine kinase inhibitor II is unique due to its high selectivity and reversible inhibition of spleen tyrosine kinase. This selectivity minimizes off-target effects and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNFLNSVHWCZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726695-51-8 | |
| Record name | Syk inhibitor II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726695518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syk Inhibitor II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY3UC4XFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Syk Inhibitor II, and what are its downstream effects in chronic lymphocytic leukemia (CLL)?
A1: this compound targets spleen tyrosine kinase (SYK), a crucial component of the B-cell receptor (BCR) signaling pathway. [, ] In CLL, SYK is often overexpressed and contributes to apoptosis resistance. [, ] this compound effectively reduces the phosphorylation of SYK downstream targets, including PLCγ2, STAT3, and ERK1/2, ultimately leading to apoptosis in CLL cells. [, ]
Q2: How does this compound compare to other SYK inhibitors in terms of its efficacy in CLL cells?
A2: Research indicates that this compound demonstrates potent cytotoxic effects on primary CLL cells, even surpassing the effects observed with other SYK inhibitors like piceatannol and R406. [] Notably, this compound exhibits limited impact on the viability of healthy B cells, suggesting a degree of selectivity for cancerous cells. []
Q3: Are there any prognostic factors that might predict a patient's response to this compound?
A3: Studies have shown that the cytotoxic effects of this compound are more pronounced in CLL cases with unmutated immunoglobulin heavy chain variable region (IGHV) genes and those expressing ZAP70. [] Furthermore, a correlation exists between SYK protein expression levels and the effectiveness of SYK inhibitors, suggesting that SYK protein levels could serve as a potential biomarker for predicting treatment response. []
Q4: Could combining this compound with existing CLL therapies improve treatment outcomes?
A4: Preclinical studies suggest that combining this compound with fludarabine, a standard chemotherapeutic agent for CLL, results in significantly enhanced cytotoxicity compared to fludarabine alone. [] This synergistic effect highlights the potential of combination therapies incorporating this compound for improving treatment outcomes in CLL.
Q5: Has this compound demonstrated activity in other cell types besides CLL cells?
A5: Research shows that this compound effectively inhibits IL-4-induced functions in human neutrophils by interfering with the association between SYK and IL-4Rα. [, ] This finding suggests a broader potential for this compound in targeting SYK activity in various cell types and disease contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


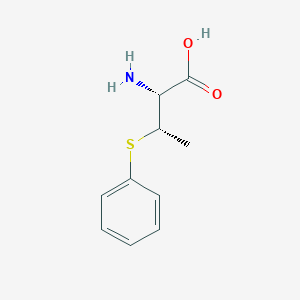
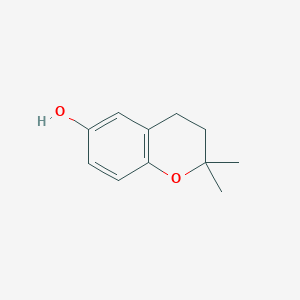
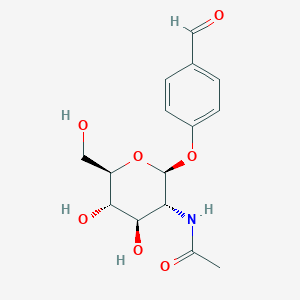
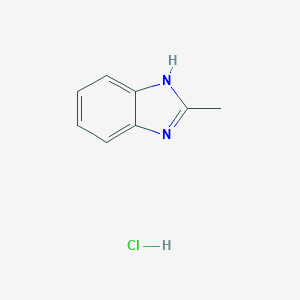
![(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol](/img/structure/B160996.png)
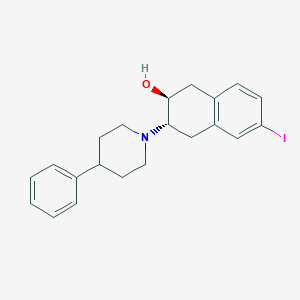
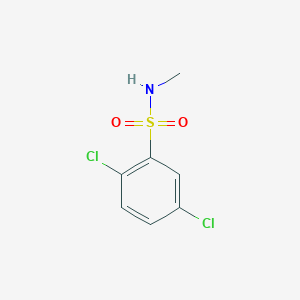
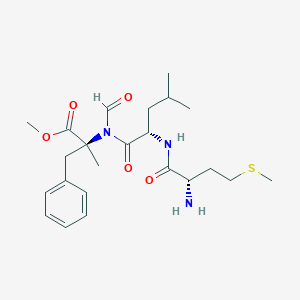
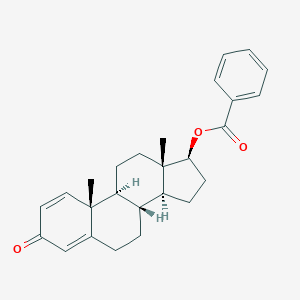
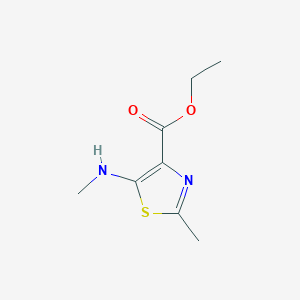


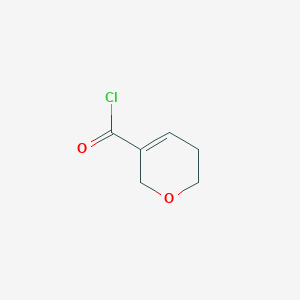
![(5S,8R,9S,10S,13S,14S)-3,3-dimethoxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B161016.png)
